1,3,2,4-Dithiaboretane, 2,4-difluoro-

Description

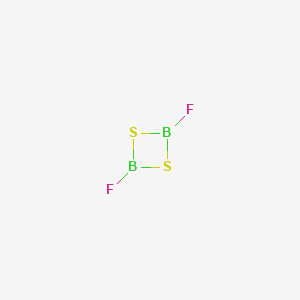

1,3,2,4-Dithiaboretane, 2,4-difluoro- (CAS: 91998-68-4) is a boron-containing heterocyclic compound with the molecular formula B₂F₂S₂. Its structure features a four-membered ring comprising two boron atoms, two sulfur atoms, and two fluorine substituents at positions 2 and 2. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atoms and the sulfur-boron framework.

Properties

CAS No. |

91998-68-4 |

|---|---|

Molecular Formula |

B2F2S2 |

Molecular Weight |

123.8 g/mol |

IUPAC Name |

2,4-difluoro-1,3,2,4-dithiadiboretane |

InChI |

InChI=1S/B2F2S2/c3-1-5-2(4)6-1 |

InChI Key |

KVWTTXBMZBOCPA-UHFFFAOYSA-N |

Canonical SMILES |

B1(SB(S1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3,2,4-Dithiaboretane, 2,4-difluoro- typically involves the reaction of boron trifluoride with sulfur-containing compounds under controlled conditions. One common method includes the reaction of boron trifluoride diethyl etherate with sulfur dichloride in the presence of a suitable solvent . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3,2,4-Dithiaboretane, 2,4-difluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boron-oxygen and sulfur-oxygen bonds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into boron-hydride and sulfur-hydride derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxide and sulfur dioxide, while substitution reactions can produce a variety of halogenated or functionalized derivatives.

Scientific Research Applications

1,3,2,4-Dithiaboretane, 2,4-difluoro- has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of boron-sulfur compounds and as a reagent in organic synthesis.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

Mechanism of Action

The mechanism by which 1,3,2,4-Dithiaboretane, 2,4-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron and sulfur atoms in the compound can form coordinate bonds with active sites in enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms may enhance the compound’s stability and bioavailability by forming strong hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine Positioning

Fluorine substitution patterns significantly influence reactivity and stability. For example:

- In 2,4-difluorophenylboronic acid (), the 2,4-difluoro configuration enhances electrophilic reactivity compared to mono-fluoro analogs, enabling selective cross-coupling reactions.

- 3,4-Difluorophenylcyclopropane derivatives () exhibit reduced metabolic stability compared to 2,4-difluoro analogs due to altered fluorine positioning.

For 1,3,2,4-Dithiaboretane, the 2,4-difluoro substitution likely enhances Lewis acidity at boron centers compared to non-fluorinated or mono-fluorinated analogs, though experimental validation is needed.

Comparison with Sulfur-Containing Heterocycles

- Benzodifluorides (e.g., 2,4-Difluoro-6-methylbenzodifluoride, ): These lack boron but share fluorine-induced electronic effects. The presence of sulfur in 1,3,2,4-Dithiaboretane may confer redox activity absent in purely aromatic fluorinated systems.

- Thiazole derivatives (e.g., ): Sulfur-nitrogen heterocycles show distinct biological activity, whereas sulfur-boron systems like 1,3,2,4-Dithiaboretane may prioritize catalytic or electronic applications.

Halogenated Boron Compounds

- 5-Benzyloxy-2,4-difluorophenylboronic acid (): Combines fluorine and boronic acid groups for Suzuki-Miyaura couplings. The 1,3,2,4-Dithiaboretane analog lacks a boronic acid group but could serve as a precursor or ligand in similar reactions.

Hypothetical Data Table: Inferred Properties of 1,3,2,4-Dithiaboretane and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.